molecular formula C22H15NO3 B13990694 2-(4-methyl-9H-xanthen-9-yl)isoindole-1,3-dione CAS No. 7473-55-4

2-(4-methyl-9H-xanthen-9-yl)isoindole-1,3-dione

Cat. No.: B13990694
CAS No.: 7473-55-4
M. Wt: 341.4 g/mol
InChI Key: GQRDJUQJWCVCQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methyl-9H-xanthen-9-yl)isoindole-1,3-dione is a chemical compound characterized by its unique structure, which includes a xanthene moiety and an isoindole-1,3-dione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methyl-9H-xanthen-9-yl)isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold . The reaction conditions often include heating and the use of a suitable solvent, such as dimethylformamide or acetic acid, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methyl-9H-xanthen-9-yl)isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to form different derivatives.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

2-(4-methyl-9H-xanthen-9-yl)isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-methyl-9H-xanthen-9-yl)isoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(9H-xanthen-9-yl)isoindole-1,3-dione
  • 2-(9-hydroxy-9H-xanthen-9-yl)isoindole-1,3-dione
  • 1-(9H-xanthen-9-yl)pyrrolidine-2,5-dione

Uniqueness

2-(4-methyl-9H-xanthen-9-yl)isoindole-1,3-dione is unique due to the presence of the 4-methyl group on the xanthene moiety. This structural feature can influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

CAS No.

7473-55-4

Molecular Formula

C22H15NO3

Molecular Weight

341.4 g/mol

IUPAC Name

2-(4-methyl-9H-xanthen-9-yl)isoindole-1,3-dione

InChI

InChI=1S/C22H15NO3/c1-13-7-6-11-17-19(16-10-4-5-12-18(16)26-20(13)17)23-21(24)14-8-2-3-9-15(14)22(23)25/h2-12,19H,1H3

InChI Key

GQRDJUQJWCVCQH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(C3=CC=CC=C3O2)N4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.